Tetrahydrocannabiphorol

Descripción

Contextualizing 3-Heptyl-delta(1)-tetrahydrocannabinol within the Broader Cannabinoid Landscape

The cannabinoids are a diverse class of terpenophenolic secondary metabolites originally isolated from the Cannabis sativa plant. nih.gov The most well-known of these is (-)-Δ⁹-trans-tetrahydrocannabinol (Δ⁹-THC), the principal psychoactive constituent of cannabis. wikipedia.orgnih.gov The broader cannabinoid landscape, however, extends far beyond this single compound, encompassing a wide array of structurally related molecules known as analogues and homologues. nih.govcaymanchem.com These compounds, which include both natural and synthetic variations, are crucial for scientific inquiry, particularly for understanding structure-activity relationships (SAR). nih.gov

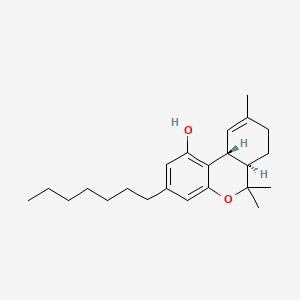

3-Heptyl-delta(1)-tetrahydrocannabinol, also known as (-)-trans-Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP), is a homologue of Δ⁹-THC. youtube.comnih.gov It shares the characteristic dibenzopyran core structure of classical cannabinoids but is distinguished by the presence of a seven-carbon (heptyl) alkyl chain at the C3 position of the phenolic ring, in contrast to the five-carbon (pentyl) chain found in Δ⁹-THC. nih.govnih.gov For many years, naturally occurring cannabinoids (phytocannabinoids) were thought to possess an alkyl side chain of no more than five carbon atoms. nih.gov However, research published in 2019 reported the first isolation and characterization of 3-Heptyl-delta(1)-tetrahydrocannabinol as a naturally occurring phytocannabinoid from a medicinal cannabis variety. nih.gov This discovery has expanded the known diversity of natural cannabinoids and opened new avenues for pharmacological research.

Historical Perspectives on Tetrahydrocannabinol Analogues and Homologues Research

The scientific investigation of cannabinoids began long before the precise structure of Δ⁹-THC was known. Cannabinol (CBN) was the first phytocannabinoid to be isolated from a cannabis extract in the late 19th century. nih.gov This was followed by the isolation of cannabidiol (B1668261) (CBD) and the first chemical synthesis of a THC, Δ⁶ᵃ,¹⁰ᵃ-THC, in the 1940s in the laboratories of Roger Adams and Alexander Todd. wikipedia.orgnih.gov

A pivotal moment in cannabinoid research occurred in 1964 when Raphael Mechoulam and Yehiel Gaoni elucidated the exact chemical structure of Δ⁹-THC. wikipedia.orgsmithsonianmag.com This breakthrough catalyzed a wave of research into the synthesis of numerous analogues and homologues of THC. nih.gov The primary goal of this synthetic effort was to systematically explore how modifications to the THC molecule would affect its biological activity, thereby defining the structure-activity relationship (SAR) for this class of compounds. nih.gov

Early research programs, some undertaken by pharmaceutical companies, generated important novel cannabinoid receptor agonists. nih.gov A key focus of these early SAR studies was the modification of the C3 alkyl side chain. nih.gov This led to the synthesis of compounds like synhexyl (B1666284) (also known as parahexyl), a hexyl homologue of Δ⁶ᵃ,¹⁰ᵃ-THC, which was investigated pharmacologically in the 1940s. nih.gov The synthesis and study of these varied THC analogues were instrumental, playing a significant role in the eventual discovery of the CB1 cannabinoid receptor. nih.gov The development of synthetic pathways, such as the condensation of olivetol (B132274) (or its homologues) with terpenoid counterparts, has been a cornerstone of this research, allowing for the creation of a wide range of cannabinoids for study. frontiersin.orgrsc.orgacs.org

Rationale for Academic Investigation of the 3-Heptyl-delta(1)-tetrahydrocannabinol Scaffold

The academic investigation of the 3-Heptyl-delta(1)-tetrahydrocannabinol scaffold is primarily driven by the need to further elucidate the structure-activity relationships of cannabinoids at their receptors. nih.govnih.gov The C3 side chain is a critical determinant of a classical cannabinoid's interaction with the CB1 and CB2 receptors. nih.gov

Scientific studies have established a clear correlation between the length of this alkyl chain and the compound's binding affinity and potency. nih.gov An increase in the number of carbon atoms in the side chain—for example, from the five carbons in Δ⁹-THC to the seven in its heptyl homologue—generally leads to a corresponding increase in affinity for both CB1 and CB2 receptors. nih.govnih.gov Research indicates that chains of five to eight carbons are optimal for high binding affinity. nih.gov

The discovery and study of 3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) have provided compelling evidence for this principle. In vitro studies revealed that its binding affinity for the human CB1 receptor was significantly higher than that of Δ⁹-THC and comparable to that of potent, high-affinity synthetic cannabinoid agonists. nih.gov The investigation of potent, naturally occurring homologues like 3-Heptyl-delta(1)-tetrahydrocannabinol is therefore crucial for several reasons:

It helps to refine the understanding of the molecular interactions within the cannabinoid receptor binding pockets. researchgate.net

It serves as a lead structure for the development of new, highly potent research tools and potentially novel therapeutic agents with tailored pharmacological profiles. researchgate.net

The study of this scaffold continues to be an active area of research, contributing to a more complete picture of cannabinoid pharmacology. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of 3-Heptyl-delta(1)-tetrahydrocannabinol

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | nih.gov |

| Molecular Formula | C₂₃H₃₄O₂ | nih.gov |

| Molecular Weight | 342.5 g/mol | nih.gov |

| Synonyms | Δ⁹-THCP, Tetrahydrocannabiphorol, 3-Heptyl-delta-1-thc | nih.gov |

| CAS Number | 54763-99-4 | nih.gov |

Table 2: Comparison of Δ⁹-THC and its Heptyl Homologue

| Feature | Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | 3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) | Source |

|---|---|---|---|

| C3 Side Chain | Pentyl (5 carbons) | Heptyl (7 carbons) | nih.govnih.gov |

| Molecular Formula | C₂₁H₃₀O₂ | C₂₃H₃₄O₂ | nih.govnih.gov |

| Molecular Weight | 314.5 g/mol | 342.5 g/mol | nih.govnih.gov |

| Natural Occurrence | Major phytocannabinoid | Minor phytocannabinoid | nih.govnih.gov |

| CB1 Receptor Binding Affinity (Ki) | ~40 nM | 1.2 nM | nih.gov |

Table 3: Mentioned Compound Names

| Compound Name | Abbreviation / Synonym |

|---|---|

| 3-Heptyl-delta(1)-tetrahydrocannabinol | Δ⁹-THCP, (-)-trans-Δ⁹-tetrahydrocannabiphorol |

| (-)-trans-Δ⁹-tetrahydrocannabinol | Δ⁹-THC |

| Cannabidiol | CBD |

| Cannabinol | CBN |

| Δ⁶ᵃ,¹⁰ᵃ-Tetrahydrocannabinol | Δ⁶ᵃ,¹⁰ᵃ-THC |

| Synhexyl | Parahexyl |

| Olivetol | |

| Cannabigerolic Acid | CBGA |

| Cannabidiphorol | CBDP |

Structure

3D Structure

Propiedades

IUPAC Name |

(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h13-15,18-19,24H,5-12H2,1-4H3/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTMRZHYTZMJKX-RTBURBONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203228 | |

| Record name | Tetrahydrocannabinol-C7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54763-99-4 | |

| Record name | 3-Heptyl-delta(1)-tetrahydrocannabinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054763994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrocannabinol-C7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrocannabiphorol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK87HN3LG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Synthesis Pathways of 3 Heptyl Delta 1 Tetrahydrocannabinol

Strategies for the Total Synthesis of 3-Heptyl-delta(1)-tetrahydrocannabinol

The total synthesis of heptyl-substituted tetrahydrocannabinol isomers relies on established principles of cannabinoid chemistry, adapted to incorporate the longer alkyl chain. These strategies focus on the efficient formation of the key carbon-carbon and carbon-oxygen bonds that define the molecule's structure.

A cornerstone of cannabinoid synthesis is the acid-catalyzed condensation of a resorcinol (B1680541) derivative with a suitable terpenoid alcohol or diene. This reaction, a variation of the Friedel-Crafts alkylation, forms the initial link between the two primary precursors of the cannabinoid scaffold. chemrxiv.org In the synthesis of 3-Heptyl-Δ¹-THC, this involves the reaction of 5-heptylresorcinol (B1329325) with a monoterpene such as (+)-p-mentha-2,8-dien-1-ol. researchgate.netacs.org

The reaction is typically promoted by a Lewis acid or a Brønsted acid catalyst. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are commonly employed to facilitate the alkylation. nih.gov The mechanism proceeds through the formation of a carbocation from the allylic alcohol of the terpene, which then attacks the electron-rich resorcinol ring. chemrxiv.org The choice of catalyst and reaction conditions is critical to control the regioselectivity of the alkylation and to minimize the formation of undesired byproducts. chemrxiv.orgnih.gov

Table 1: Catalysts in Friedel-Crafts Alkylation for Cannabinoid Synthesis

| Catalyst Type | Example(s) | Role in Synthesis |

|---|---|---|

| Lewis Acid | Boron Trifluoride (BF₃), Zinc Chloride (ZnCl₂) | Promotes carbocation formation from the terpene precursor, facilitating electrophilic attack on the resorcinol ring. researchgate.netnih.gov |

Following the initial alkylation, which typically yields a bicyclic cannabidiol (B1668261) (CBD) analog (in this case, cannabidiphorol or CBDP), a subsequent cyclization is required to form the third, pyran ring of the tetrahydrocannabinol structure. researchgate.netmaps.org This intramolecular etherification is also an acid-catalyzed process.

The reaction involves the cyclization of the allylic hydroxyl group onto the phenolic hydroxyl group of the resorcinol moiety, forming the characteristic dibenzo[b,d]pyran core. wikipedia.org Boiling a solution of the CBD analog in a solvent like ethanol (B145695) or dichloromethane (B109758) with a catalytic amount of acid (such as hydrogen chloride or p-toluenesulfonic acid) effectively promotes this transformation, leading to the formation of the thermodynamically stable Δ⁹-THC scaffold. researchgate.netmaps.org The Δ⁸-THC isomer is also frequently formed in these reactions, often as a significant byproduct, through an alternative cyclization pathway. nih.govcapes.gov.br

Achieving the correct regiochemistry and stereochemistry is a significant challenge in the synthesis of cannabinoids. The natural (-)-trans-Δ⁹-THC stereochemistry, with its (6aR,10aR) configuration, is crucial for its biological activity.

Regioselectivity: The initial Friedel-Crafts alkylation can result in different regioisomers, known as "normal" and "abnormal" cannabinoids, depending on which carbon of the resorcinol ring is alkylated. chemrxiv.org Controlling reaction conditions, such as temperature and catalyst loading, can favor the formation of the desired "normal" isomer, which leads to CBD and subsequently THC. chemrxiv.org

Stereoselectivity: The stereochemistry of the final THC product is often dictated by the chirality of the terpenoid starting material. acs.org Using an optically pure terpene precursor, such as (-)-p-mentha-2,8-dien-1-ol, can direct the synthesis towards the desired enantiomer of the THC analog. acs.org Furthermore, the acid-catalyzed cyclization of the CBD intermediate to the THC scaffold generally favors the formation of the trans diastereomer due to thermodynamic stability. chemrxiv.org More advanced synthetic strategies may employ stereodivergent dual catalysis to access all four possible stereoisomers of the THC core from the same set of starting materials under identical conditions, offering a powerful tool for exploring structure-activity relationships. researchgate.net

Precursor Chemistry and Starting Materials for 3-Heptyl-delta(1)-tetrahydrocannabinol Synthesis

The selection of appropriate starting materials is fundamental to the successful synthesis of 3-Heptyl-Δ¹-THC. The structure of the final product is directly derived from two key precursors: a substituted resorcinol and a monoterpenoid.

The phenolic portion of the cannabinoid molecule is derived from a 5-alkylresorcinol. While olivetol (B132274) (5-pentylresorcinol) is the precursor for standard Δ⁹-THC, the synthesis of its heptyl homolog requires 5-heptylresorcinol (5-heptylbenzene-1,3-diol). researchgate.netacs.orgnih.gov This precursor dictates the length of the C3 side chain on the final cannabinoid product. The synthesis of these substituted resorcinols is a critical preliminary step in the total synthesis of non-natural cannabinoid homologs. nih.govcapes.gov.br

Table 2: Key Precursors in the Synthesis of 3-Heptyl-Δ¹-THC

| Precursor Type | Chemical Name | Role in Synthesis |

|---|---|---|

| Phenolic Precursor | 5-Heptylresorcinol | Provides the aromatic ring and the C3-heptyl side chain of the final molecule. researchgate.netacs.org |

| Terpenoid Precursor | (+)-p-Mentha-2,8-dien-1-ol | Forms the cyclohexene (B86901) and pyran rings of the tricyclic cannabinoid core. acs.org |

The monoterpene unit provides the remaining carbon framework necessary to construct the fused ring system of THC. The most common and direct precursor is p-mentha-2,8-dien-1-ol, which can be condensed with the resorcinol component. acs.org Its specific stereoisomer is often used to impart the desired chirality to the final product. acs.org

Alternative synthetic routes may utilize other terpenoid starting materials that require chemical modification. For instance, syntheses have been developed starting from (+)-nopinone diacetate, which undergoes a stereoselective Michael-type addition with the resorcinol precursor. nih.gov This intermediate is then further transformed through a series of steps to yield the final tricyclic core, demonstrating the versatility of precursor selection in cannabinoid synthesis. nih.gov

Optimization of Synthetic Pathways for Research Scale Production

Optimizing the synthesis of 3-Heptyl-delta(1)-tetrahydrocannabinol for research-scale production focuses on maximizing the yield of the desired Δ⁹-isomer, minimizing the formation of byproducts, and simplifying the purification process. Key areas of optimization include the choice of catalyst, reaction conditions, and purification techniques.

One of the primary challenges in the synthesis of Δ⁹-THCP is controlling the isomerization to the more stable Δ⁸-THCP. future4200.com Research has shown that the choice of Lewis acid catalyst and reaction temperature can significantly influence the product distribution. For instance, using boron trifluoride etherate (BF₃·OEt₂) at low temperatures has been effective in the synthesis of Δ⁹-THC from cannabidiol (CBD), suggesting its potential applicability in optimizing the cyclization step for Δ⁹-THCP to favor the kinetic product over the thermodynamic one. nih.gov Continuous-flow protocols have also been developed for the synthesis of Δ⁹-THC, offering precise control over reaction time and temperature, which could be adapted for the production of Δ⁹-THCP to improve selectivity and yield on a research scale. nih.gov

The conversion of Δ⁸-THCP to Δ⁹-THCP represents another critical point for optimization. The hydrochlorination-elimination sequence requires careful control to achieve high selectivity. total-synthesis.comresearchgate.net The use of specific reagents like zinc chloride as a catalyst for hydrochlorination and a bulky base like potassium t-amylate for elimination has been reported to be effective. total-synthesis.comresearchgate.net Optimization of this two-step process would involve fine-tuning the reaction times, temperatures, and stoichiometry of the reagents to maximize the conversion and purity of the final product.

A laboratory-scale synthesis of Δ⁹-THCP reported a multi-step process starting from 5-heptylbenzene-1,3-diol. total-synthesis.com The initial condensation to form the precursor for Δ⁸-THCP, followed by the isomerization sequence, highlights the intricate nature of controlling the final product. The reported conditions provide a baseline for further optimization.

Interactive Data Table: Reaction Conditions for the Synthesis of Δ⁹-THCP

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Time | Notes |

| Synthesis of (-)-trans-Δ⁸-THCP | 5-heptylbenzene-1,3-diol (1.1 eq.), (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol | p-Toluenesulfonic acid (pTSA) (0.1 eq.) | Dichloromethane (DCM) | Room Temperature | 48 h | Favors the formation of the Δ⁸ isomer. future4200.comtotal-synthesis.com |

| Hydrochlorination of Δ⁸-THCP | (-)-trans-Δ⁸-THCP | Zinc chloride (ZnCl₂) (0.5 eq.), 4 N HCl in dioxane | Dry Dichloromethane (DCM) | 0 °C to Room Temperature | 2 h | Formation of the chlorinated intermediate. total-synthesis.comresearchgate.net |

| Elimination to form (-)-trans-Δ⁹-THCP | (-)-trans-HCl-THCP | 1.75 M Potassium t-amylate in toluene (B28343) (2.5 eq.) | Dry Toluene | -15 °C | 1 h | Selective elimination to yield Δ⁹-THCP. total-synthesis.comresearchgate.net |

Molecular Pharmacology and Receptor Interactions of 3 Heptyl Delta 1 Tetrahydrocannabinol

Cannabinoid Receptor Binding Kinetics and Affinity Profiling

The interaction of a ligand with its receptor is defined by its binding affinity (often expressed as the inhibition constant, Ki) and the kinetics of its association and dissociation. For 3-Heptyl-delta(1)-tetrahydrocannabinol, these parameters dictate its potency and duration of action at the cannabinoid receptors.

The binding affinity of 3-Heptyl-delta(1)-tetrahydrocannabinol (as THCP) is notably higher than that of Δ9-THC, which has a five-carbon side chain. This highlights the crucial role of the C3-alkyl chain length in determining receptor affinity. Δ9-THC itself is a partial agonist at both CB1 and CB2 receptors, with Ki values in the low nanomolar range. nih.govwikipedia.org The affinity of Δ9-THC is generally lower than that of certain potent synthetic cannabinoids like HU-210 and CP55940. nih.gov The data below compares the binding affinities of several key cannabinoids.

Table 1: Comparative Cannabinoid Receptor Binding Affinities (Ki, nM)

| Compound | CB1R Ki (nM) | CB2R Ki (nM) | Reference |

|---|---|---|---|

| 3-Heptyl-delta(1)-THC (as THCP) | 1.2 | N/A | nih.govchemrxiv.org |

| Δ9-Tetrahydrocannabinol (Δ9-THC) | 40.7 | 36 | wikipedia.org |

| JWH-051 | 19 | 14 | wikipedia.org |

| Tetrahydrocannabutol (THCB) (4-carbon chain) | 15 | N/A | nih.govchemrxiv.org |

Receptor Activation and Signal Transduction Mechanisms

Upon binding to cannabinoid receptors, 3-Heptyl-delta(1)-tetrahydrocannabinol acts as an agonist, triggering conformational changes in the receptor that lead to the activation of intracellular signaling pathways. These pathways can be broadly categorized as G-protein dependent and G-protein independent.

CB1 and CB2 receptors are canonically coupled to the pertussis toxin-sensitive Gi/o subfamily of heterotrimeric G-proteins. nih.govmdpi.com Upon agonist binding and receptor activation, the G-protein is activated by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. nih.gov This causes the dissociation of the Gαi/o subunit from the Gβγ dimer. nih.govmdpi.com

Both subunits then modulate the activity of downstream effectors:

Gαi/o Subunit: The primary action of the activated Gαi/o subunit is the inhibition of the enzyme adenylyl cyclase, which leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com

Gβγ Dimer: The Gβγ subunit complex can directly interact with and modulate various ion channels. A key effect is the activation of G protein-gated inward rectifier K+ (GIRK) channels, which causes potassium efflux and hyperpolarization of the cell membrane. mdpi.com

Additionally, cannabinoid receptor activation can influence other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. nih.govnih.gov

In addition to G-protein-mediated signaling, agonist-occupied cannabinoid receptors can initiate G-protein-independent signaling through the recruitment of scaffolding proteins known as β-arrestins (β-arrestin 1 and β-arrestin 2). nih.govnih.gov This process is a key mechanism for receptor regulation. nih.gov

The sequence of events is as follows:

Receptor Phosphorylation: An activated GPCR is phosphorylated on specific serine/threonine residues in its intracellular domains by G-protein-coupled receptor kinases (GRKs). nih.govnih.gov

β-Arrestin Recruitment: The phosphorylated receptor then serves as a high-affinity binding site for cytoplasmic β-arrestins. nih.govnih.gov The recruitment of β-arrestin sterically hinders the receptor's ability to couple with G-proteins, a process known as homologous desensitization. nih.gov

Internalization and Signaling: β-arrestin also acts as an adapter protein, linking the receptor to components of the endocytic machinery, such as clathrin, which targets the receptor for internalization into the cell. nih.gov Furthermore, β-arrestins can act as signal transducers themselves by forming multi-protein signaling complexes. nih.govnih.gov

Different cannabinoid ligands can exhibit "biased agonism," meaning they may preferentially activate either the G-protein pathway or the β-arrestin pathway. nih.govnih.gov This bias can lead to distinct pharmacological profiles for different compounds, even if they bind to the same receptor. nih.govub.edu Studies have characterized this bias for various synthetic cannabinoids by comparing signals from G-protein activation with those from β-arrestin translocation. nih.gov

Ligand Efficacy and Agonist/Antagonist Profiles at Cannabinoid Receptors

3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) is a potent agonist at both the cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). wikipedia.orghandwiki.orgmdpi.com Its affinity for the CB1 receptor is notably higher than that of Δ⁹-THC. The binding affinity (Ki) of Δ⁹-THCP for the human CB1 receptor has been reported to be approximately 1.2 nM. wikipedia.orgresearchgate.net This is significantly greater than the affinity of Δ⁹-THC, which has a reported Ki of around 40 nM for the CB1 receptor. wikipedia.org This suggests that Δ⁹-THCP binds to the CB1 receptor about 33 times more tightly than Δ⁹-THC. wikipedia.org

This higher binding affinity translates to greater cannabimimetic activity in vivo. portlandpress.comresearchgate.net Pharmacological tests in animal models, known as the cannabinoid tetrad, have shown that Δ⁹-THCP induces effects such as hypomotility, analgesia, catalepsy, and a decrease in rectal temperature, which are characteristic of CB1 receptor activation. researchgate.netresearchgate.net The potency of Δ⁹-THCP in these assays was found to be higher than that of Δ⁹-THC, mimicking the properties of a full CB1 receptor agonist. researchgate.netresearchgate.net

While also a potent ligand for the CB2 receptor, the precise binding affinity and efficacy values for Δ⁹-THCP at this receptor are not as extensively documented as for CB1 in the reviewed literature. However, its activity at both receptors confirms its profile as a dual agonist. wikipedia.orgmdpi.com The extended seven-carbon alkyl chain is considered a key structural feature responsible for its enhanced affinity and potency at cannabinoid receptors compared to the five-carbon chain of Δ⁹-THC. recovered.org

Interactive Data Table: Comparative Binding Affinities at the CB1 Receptor

| Compound | Chemical Name | Binding Affinity (Ki) at CB1 Receptor | Relative Potency (Approx.) |

| 3-Heptyl-delta(1)-tetrahydrocannabinol | (-)-trans-Δ⁹-tetrahydrocannabiphorol (Δ⁹-THCP) | 1.2 nM wikipedia.org | ~33x higher than Δ⁹-THC wikipedia.org |

| Δ⁹-Tetrahydrocannabinol | (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC) | 40 nM wikipedia.org | Baseline |

Exploration of Non-CB1/CB2 Receptor Interactions

While the primary targets of many cannabinoids are the CB1 and CB2 receptors, research has expanded to investigate their interactions with other molecular targets.

Based on a review of the available scientific literature, there is no specific data detailing the modulatory effects of 3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) on Transient Receptor Potential (TRP) channels, including TRPV1.

An examination of the current literature did not yield specific research findings on the interaction between 3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) and the G protein-coupled receptor 55 (GPR55) or other orphan receptors.

Specific data regarding the interaction of 3-Heptyl-delta(1)-tetrahydrocannabinol (Δ⁹-THCP) with enzymes of the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) or monoacylglycerol lipase (B570770) (MAGL), were not available in the reviewed scientific literature.

Structure Activity Relationships Sar of 3 Heptyl Delta 1 Tetrahydrocannabinol and Analogues

Impact of the C-3 Alkyl Side Chain Length and Branching on Receptor Binding and Efficacy

The C-3 alkyl side chain is a key pharmacophoric element of classical cannabinoids, significantly influencing their affinity and potency at cannabinoid receptors. mdpi.com Alterations in the length and branching of this chain can lead to dramatic changes in pharmacological activity.

The presence of a heptyl (seven-carbon) chain at the C-3 position, as seen in 3-Heptyl-delta(1)-tetrahydrocannabinol (also known as Δ¹-THC-C7 or JWH-091), generally results in high affinity for both CB1 and CB2 receptors. caymanchem.comnih.gov Research has shown that increasing the alkyl chain length from the naturally predominant pentyl group to a heptyl group can enhance cannabimimetic properties. caymanchem.com For instance, the synthetic analog with a heptyl chain, JWH-091, demonstrates nearly double the receptor affinity compared to Δ⁹-THC or Δ⁸-THC, which have a pentyl chain. caymanchem.com

This enhanced affinity is attributed to the ability of the longer alkyl chain to make more extensive favorable contacts within a long hydrophobic channel of the CB1 receptor. nih.gov Specifically, the heptyl tail can interact with key amino acid residues such as T197³·³³, I271ECL2, Y275⁵·³⁹, and W279⁵·⁴³, leading to a more stable ligand-receptor complex. nih.gov This increased interaction is a crucial factor for the slow off-rate and "wash-resistant" binding observed with THC analogs possessing a seven-carbon alkyl tail. nih.gov

Systematic studies of C-3 side chain homologues have established a clear relationship between chain length and cannabinoid receptor activity. A minimum of three carbon atoms in the alkyl chain is necessary for significant binding to the CB1 receptor. caymanchem.comnih.gov As the chain length increases from propyl to octyl, there is a corresponding increase in binding affinity and potency at both CB1 and CB2 receptors. mdpi.com

Propyl (C3): Analogues with a propyl side chain, such as tetrahydrocannabivarin (B162180) (THCV), exhibit significantly reduced potency at the CB1 receptor compared to THC. mdpi.com The shorter propyl tail leads to a loss of key interactions within the receptor's binding pocket. nih.gov

Pentyl (C5): This is the most common alkyl side chain length found in natural cannabinoids like Δ⁹-THC. It provides a benchmark for comparing the activity of other homologues.

Hexyl (C6): Parahexyl, a synthetic THC homologue with a hexyl side chain, displays activity similar to THC. wikipedia.org

Heptyl (C7): As discussed, the heptyl chain generally leads to increased receptor affinity and potency. caymanchem.comnih.gov The recently discovered phytocannabinoid, tetrahydrocannabiphorol (THCP), which possesses a heptyl side chain, has been reported to have a significantly higher binding affinity for the CB1 receptor than THC. caymanchem.com

Octyl (C8): Maximum activity is often observed with an eight-carbon side chain. caymanchem.com However, increasing the chain length beyond eight carbons typically leads to a decrease in activity. nih.gov

This trend highlights an optimal range for the alkyl chain length, generally between five and eight carbons, for maximizing cannabinoid receptor affinity and efficacy. caymanchem.com

| Compound | Alkyl Chain Length | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|---|

| Δ⁹-THCV | Propyl (C3) | 75.4 | - |

| Δ⁹-THCB | Butyl (C4) | 15 | - |

| Δ⁹-THC | Pentyl (C5) | 40.7 wikipedia.org | 36 wikipedia.org |

| Parahexyl (Δ⁶ᵃ(¹⁰ᵃ)-THC-C6) | Hexyl (C6) | - | - |

| Δ⁹-THCP | Heptyl (C7) | 1.2 | - |

Role of the Phenolic Hydroxyl Group and Pyran Ring System in Cannabinoid Receptor Modulation

The classical cannabinoid structure includes a phenolic hydroxyl group and a pyran ring, both of which are important for receptor interaction.

The phenolic hydroxyl group at the C-1 position is considered essential for the pharmacological activity of many cannabinoids. nih.gov It is believed to form a crucial hydrogen bond with the S383⁷·³⁹ residue in the CB1 receptor binding site. nih.gov The orientation of the lone pairs of electrons on the phenolic oxygen also plays a significant role in mediating some of the behavioral effects of cannabinoids. kennesaw.edu While replacement of the hydroxyl with a methoxy (B1213986) group or its complete removal can still allow for some receptor binding, particularly at the CB2 receptor, it generally reduces affinity. researchgate.net

Structure-Based Ligand Design and Computational Predictions for Novel 3-Heptyl-delta(1)-tetrahydrocannabinol Analogues

The development of novel analogues of 3-Heptyl-Δ¹-THC is increasingly guided by structure-based ligand design and computational predictions. These in silico methods leverage the growing understanding of the three-dimensional structure of the cannabinoid receptors and the molecular interactions that govern ligand binding and activation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For cannabinoids, QSAR studies have been instrumental in defining the physicochemical properties that determine their potency and receptor affinity. nih.gov These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the most promising profiles.

A reliable QSAR model for cannabinoid receptor 1 (CB1R) binding affinity was developed using a series of synthetic cannabinoids, including various structural subfamilies. nih.gov This model, established through partial least squares regression, demonstrated good predictability and can be a valuable tool for designing new ligands. nih.gov Such models have confirmed that the steric bulk of the C3 side chain, up to a seven-carbon length, contributes positively to predicted binding affinity and potency. nih.gov

Molecular Docking and Dynamics Simulations

With the elucidation of the crystal structure of the human CB1 receptor, molecular docking and molecular dynamics (MD) simulations have become indispensable tools for designing novel cannabinoid ligands. nih.gov Docking studies allow for the visualization of how a ligand, such as 3-Heptyl-Δ¹-THC, might fit into the receptor's binding pocket. nih.gov

Computational studies have revealed that the orthosteric binding site of the CB1 receptor contains distinct hydrophobic pockets that accommodate different parts of the THC molecule. The long hydrophobic pocket, formed by transmembrane helices III, V, and VI, is particularly important for accommodating the C3-alkyl chain. nih.gov The heptyl chain of compounds like 3-Heptyl-Δ¹-THC is predicted to extend into this channel, making favorable hydrophobic interactions with key amino acid residues, which contributes to its high affinity. nih.gov

MD simulations provide a dynamic view of the ligand-receptor complex, revealing how the ligand's conformation and interactions change over time. These simulations have shown that the flexibility of the C3-alkyl chain within the binding pocket can influence both the affinity and the efficacy of the ligand. nih.gov For instance, a downward orientation of the alkyl chain towards the "toggle switch" residues of the receptor is thought to be important for receptor activation. nih.gov

The insights gained from these computational methods can be used to rationally design novel 3-Heptyl-Δ¹-THC analogues. For example, by modeling modifications to the heptyl chain—such as the introduction of functional groups or conformational constraints—researchers can predict how these changes will affect binding affinity, selectivity for CB1 versus CB2 receptors, and functional activity (i.e., whether the analogue will be a full agonist, partial agonist, or antagonist). This in silico approach significantly accelerates the drug discovery process, enabling the design of new chemical entities with tailored pharmacological properties. nih.gov

Preclinical Metabolic Pathways and Enzymatic Biotransformation of 3 Heptyl Delta 1 Tetrahydrocannabinol

In Vitro and In Vivo Hepatic Metabolism of 3-Heptyl-delta(1)-tetrahydrocannabinol in Animal Models

The liver is the primary site of metabolism for cannabinoids. Studies in animal models, particularly mice, have been instrumental in elucidating the biotransformation of 3-Heptyl-delta(1)-tetrahydrocannabinol. In vivo research has involved the administration of the compound to mice and subsequent analysis of liver tissues to identify the resulting metabolites. nih.gov This approach has revealed that the compound undergoes extensive metabolism, leading to a variety of modified products. nih.gov

Cytochrome P450 (CYP) Mediated Hydroxylation Patterns

The initial and most significant phase of metabolism for 3-Heptyl-delta(1)-tetrahydrocannabinol is oxidation, primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vivo studies in mice have identified that hydroxylation is a major metabolic route. nih.gov The primary sites of hydroxylation on the 3-Heptyl-delta(1)-tetrahydrocannabinol molecule are the 6α, 7, 2'', and 3'' positions. nih.gov

Notably, the hydroxylation patterns observed for 3-Heptyl-delta(1)-tetrahydrocannabinol in mice are analogous to those seen with Δ9-THC. nih.gov For Δ9-THC, the primary enzymes responsible for its metabolism are CYP2C9, CYP2C19, and CYP3A4. wikipedia.org While specific CYP isoforms responsible for the metabolism of 3-Heptyl-delta(1)-tetrahydrocannabinol have not been definitively identified in dedicated studies, it is hypothesized that similar enzymes are involved due to the structural similarities between the two compounds. The metabolism of Δ9-THC often leads to the formation of 11-hydroxy-Δ9-THC (11-OH-THC), a psychoactive metabolite, primarily through the action of CYP2C9. wikipedia.orgresearchgate.net Given the structural parallels, it is plausible that a similar hydroxylation occurs on the corresponding carbon of the heptyl chain of 3-Heptyl-delta(1)-tetrahydrocannabinol.

Research in mice has shown that hydroxylation of 3-Heptyl-delta(1)-tetrahydrocannabinol can be extensive, with the identification of metabolites containing up to four hydroxyl groups. nih.gov This suggests a high degree of oxidative metabolism for this particular cannabinoid.

Glucuronidation and Other Phase II Metabolic Processes

Following Phase I oxidation, the hydroxylated metabolites of 3-Heptyl-delta(1)-tetrahydrocannabinol can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The most common Phase II reaction for cannabinoids is glucuronidation, where glucuronic acid is attached to the hydroxyl groups.

In studies with mice, it was observed that the formation of acidic metabolites from 3-Heptyl-delta(1)-tetrahydrocannabinol was less prominent compared to the metabolism of Δ9-THC. nih.gov For Δ9-THC, the secondary metabolite 11-nor-9-carboxy-THC (THC-COOH) is a major end-product, which is then often conjugated with glucuronic acid. wikipedia.org The observation of a lower abundance of acidic metabolites for the heptyl homolog suggests potential differences in the extent or pathways of further oxidation and subsequent conjugation. nih.gov While specific glucuronide conjugates of 3-Heptyl-delta(1)-tetrahydrocannabinol metabolites have not been extensively characterized in published literature, it is a well-established pathway for other cannabinoids. wikipedia.org

Identification and Characterization of Primary and Secondary Metabolites using Advanced Analytical Techniques (e.g., GC-MS, LC-MS)

The identification of the various metabolites of 3-Heptyl-delta(1)-tetrahydrocannabinol has been made possible through the use of sophisticated analytical instrumentation. Combined gas chromatography-mass spectrometry (GC-MS) has been a key technique in this area. nih.gov In a pivotal study, nineteen different metabolites of 3-Heptyl-delta(1)-tetrahydrocannabinol were identified in mouse liver extracts using GC-MS following intraperitoneal administration of the drug. nih.gov This technique allows for the separation of the various metabolites and their subsequent identification based on their mass spectra.

More recently, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) have become powerful tools for cannabinoid analysis, including the detection of 3-Heptyl-delta(1)-tetrahydrocannabinol (THCP) and its metabolites in biological samples like blood and urine. nih.govrestek.com LC-MS/MS offers high sensitivity and selectivity, which is crucial for identifying and quantifying trace amounts of metabolites. researchgate.netresearchgate.net These methods can differentiate between various isomers and homologs of THC and their metabolic products. nih.gov While detailed LC-MS/MS fragmentation data for all potential metabolites of 3-Heptyl-delta(1)-tetrahydrocannabinol are not yet widely published, the methodology has been successfully applied to qualitatively identify the parent compound in biological fluids. nih.gov

Comparative Metabolic Profiling with Δ9-Tetrahydrocannabinol and Other Cannabinoids in Preclinical Systems

Understanding the metabolic differences and similarities between 3-Heptyl-delta(1)-tetrahydrocannabinol and Δ9-THC is crucial for predicting its pharmacological profile.

As previously mentioned, the positions of hydroxylation on the molecule (6α, 7, 2'', and 3'') are the same as those observed for Δ9-THC in mice. nih.gov However, a key difference noted in early preclinical studies is the relative abundance of the types of metabolites formed. The metabolism of 3-Heptyl-delta(1)-tetrahydrocannabinol in mice appears to favor the formation of polyhydroxylated compounds, with metabolites containing up to four hydroxyl groups being detected. nih.gov In contrast, the formation of acidic metabolites was found to be significantly less pronounced for the heptyl homolog compared to Δ9-THC. nih.gov

The metabolism of Δ9-THC is well-documented to be primarily mediated by CYP2C9 and CYP3A4. wikipedia.org Comparative metabolomic studies of Δ9-THC and cannabidiol (B1668261) (CBD) have highlighted the different metabolic pathways these two isomers undergo. nih.gov While a direct comparative metabolomic study between 3-Heptyl-delta(1)-tetrahydrocannabinol and Δ9-THC using modern techniques has not been extensively reported, the existing data suggests that while the initial metabolic steps are similar, the downstream pathways may differ in their efficiency and end products.

The following table summarizes the key comparative metabolic features between 3-Heptyl-delta(1)-tetrahydrocannabinol and Δ9-Tetrahydrocannabinol based on available preclinical data.

| Metabolic Feature | 3-Heptyl-delta(1)-tetrahydrocannabinol | Δ9-Tetrahydrocannabinol |

| Primary Metabolic Organ | Liver | Liver |

| Key Phase I Reaction | Hydroxylation | Hydroxylation |

| Identified Hydroxylation Sites in Mice | 6α, 7, 2'', 3'' | 11, 8α, 8β |

| Key Metabolizing Enzymes | Hypothesized to be similar to Δ9-THC (e.g., CYP2C9, CYP3A4) | CYP2C9, CYP3A4, CYP2C19 |

| Formation of Acidic Metabolites in Mice | Lower relative abundance | Higher relative abundance (e.g., THC-COOH) |

| Extent of Hydroxylation in Mice | More extensive, up to four hydroxyl groups observed | Primarily mono- and di-hydroxylated metabolites |

| Primary Psychoactive Metabolite | Hypothesized to be a hydroxylated form | 11-hydroxy-Δ9-THC |

Computational Chemistry and Molecular Modeling of 3 Heptyl Delta 1 Tetrahydrocannabinol

Molecular Docking Studies of 3-Heptyl-delta(1)-tetrahydrocannabinol with Cannabinoid Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. jddtonline.info These studies are fundamental in explaining the binding affinity of cannabinoids and revealing the structural features that govern their interaction with CB1 and CB2 receptors.

The defining feature of 3-Heptyl-delta(1)-tetrahydrocannabinol is its extended seven-carbon alkyl chain. The CB1 receptor's orthosteric binding site features several hydrophobic pockets. researchgate.net These include a main pocket that accommodates the cannabinoid's ring system and a long, narrow hydrophobic channel or "L-pocket" formed by transmembrane helices III, V, and VI. researchgate.net Docking studies predict that the heptyl chain of 3-Heptyl-delta(1)-tetrahydrocannabinol extends deep into this hydrophobic channel, forming more extensive van der Waals contacts compared to the shorter pentyl chain of THC. researchgate.net This enhanced interaction within the hydrophobic tunnel is a key contributor to the molecule's remarkably high binding affinity. The optimal conformation of this alkyl chain is generally oriented away from the phenol group. researchgate.net

The stability of the ligand-receptor complex is determined by specific interactions with amino acid residues lining the binding pocket. For cannabinoids, these interactions are well-characterized and are crucial for receptor activation.

Key interactions for 3-Heptyl-delta(1)-tetrahydrocannabinol include:

Hydrogen Bonding: The phenolic hydroxyl group on the resorcinol (B1680541) ring of the cannabinoid is a critical hydrogen bond donor. In the CB1 receptor, this group typically forms a hydrogen bond with the serine residue S383 located in transmembrane helix 7 (TM7). nih.govresearchgate.net This interaction is a conserved feature for many active cannabinoids and is vital for anchoring the ligand in the correct orientation for agonistic activity.

Hydrophobic and Aromatic Interactions: The aliphatic heptyl chain engages in extensive hydrophobic interactions with nonpolar residues within the long hydrophobic pocket. researchgate.net The tricyclic core of the molecule participates in π-π stacking and other non-covalent interactions with aromatic residues. nih.gov

The table below summarizes key residues within the CB1 receptor that are predicted to interact with classical cannabinoids like 3-Heptyl-delta(1)-tetrahydrocannabinol.

| Interaction Type | Interacting Receptor Residues (CB1) | Ligand Moiety Involved |

| Hydrogen Bond | Ser383 (TM7) | Phenolic Hydroxyl Group |

| Hydrophobic Contact | Val196 (TM3), Leu193 (TM3), Trp279 (TM5), Leu359 (TM6), Met363 (TM6) researchgate.netresearchgate.net | Heptyl Side Chain, Tricyclic Core |

| Aromatic (π-π) Stacking | Phe177 (TM2), Phe268 (ECL2), Phe379 (TM7) nih.govresearchgate.net | Phenyl Ring of the Resorcinol Moiety, Tricyclic Core |

Molecular Dynamics Simulations to Elucidate Dynamic Ligand-Receptor Interactions

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex, revealing how the ligand and receptor behave over time. scielo.org.mxsmf.mx MD simulations are essential for understanding the conformational flexibility of the ligand and the spatiotemporal nature of the interactions that lead to receptor activation. nih.gov

MD simulations reveal that the heptyl side chain of 3-Heptyl-delta(1)-tetrahydrocannabinol is not rigid but possesses significant conformational flexibility within the binding pocket. nih.gov This flexibility allows the chain to adopt an optimal conformation that maximizes contact with the hydrophobic residues of the "L-pocket". The ability of the longer chain to explore a larger conformational space and establish more stable and extensive contacts is believed to be a primary reason for its increased residence time at the receptor compared to THC. The alkyl side chain's flexibility is crucial for stabilizing the ligand in both agonist and antagonist-like conformations within the binding pocket. researchgate.net

The potency and efficacy of a ligand are governed by the specific sequence and duration of its interactions with the receptor. MD simulations allow for the analysis of ligand-receptor interaction fingerprints, which map the frequency and duration of contacts with specific residues over time. researchgate.net For potent agonists like 3-Heptyl-delta(1)-tetrahydrocannabinol, the extended heptyl chain is thought to contribute to a more stable and prolonged interaction with key residues in the hydrophobic channel. This stabilization of the active state of the receptor leads to a more robust and sustained signaling response, which translates to higher efficacy. The increased ligand-receptor residence time is a critical factor contributing to the compound's enhanced biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-Heptyl-delta(1)-tetrahydrocannabinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are valuable tools in drug design for predicting the activity of novel molecules and for optimizing lead compounds. researchgate.net

For derivatives of 3-Heptyl-delta(1)-tetrahydrocannabinol, QSAR studies focus on identifying the key molecular descriptors that influence their binding affinity for cannabinoid receptors. These descriptors can be physicochemical, electronic, or steric properties of the molecules.

A typical QSAR model for cannabinoid derivatives would correlate properties such as:

Alkyl Chain Length and Branching: The length of the C3 alkyl chain is a well-established determinant of CB1 affinity, with activity generally increasing up to an eight-carbon chain. QSAR models can precisely quantify this relationship.

Molecular Shape and Volume: Steric descriptors help to define how well a molecule fits into the receptor's binding pocket.

By building a reliable QSAR model based on experimental binding data from a series of 3-Heptyl-delta(1)-tetrahydrocannabinol derivatives, researchers can predict the CB1 binding affinities of new, unsynthesized analogs. nih.govnih.gov This approach accelerates the discovery of new cannabinoid ligands with potentially optimized properties by prioritizing the synthesis of the most promising candidates. researchgate.net

Prediction of Receptor Affinity and Functional Activity

The affinity of a ligand for its receptor is a critical determinant of its potency. For cannabinoids, the length of the alkyl side chain at the C3 position is a well-established factor influencing binding affinity for both CB1 and CB2 receptors. mdpi.com Computational models have corroborated experimental findings that increasing the alkyl chain length from the typical pentyl group of THC can enhance receptor affinity. mdpi.comnih.govresearchgate.net

Molecular docking studies, a key computational technique, can predict the preferred binding pose of 3-Heptyl-delta(1)-tetrahydrocannabinol within the orthosteric binding site of the CB1 and CB2 receptors. These models suggest that the extended heptyl chain can explore deeper hydrophobic pockets within the receptor, leading to increased van der Waals interactions and, consequently, a higher binding affinity compared to its shorter-chain homologues. nih.govresearchgate.net

The functional activity of a cannabinoid, whether it acts as an agonist, antagonist, or inverse agonist, can also be predicted using computational methods. Molecular dynamics (MD) simulations, for instance, can model the conformational changes in the receptor upon ligand binding. For an agonist like 3-Heptyl-delta(1)-tetrahydrocannabinol, these simulations would be expected to show the ligand inducing a conformational shift in the receptor that facilitates the binding of intracellular G-proteins, initiating a signaling cascade. chemrxiv.orgbiorxiv.org The stability of these ligand-induced receptor conformations can be correlated with the efficacy of the compound.

Below is a table summarizing the predicted receptor affinity and functional activity of 3-Heptyl-delta(1)-tetrahydrocannabinol based on computational modeling and structure-activity relationship data from homologous cannabinoids.

| Compound | Predicted CB1 Affinity (Ki) | Predicted CB2 Affinity (Ki) | Predicted Functional Activity |

| 3-Heptyl-delta(1)-tetrahydrocannabinol | High | Moderate to High | Agonist |

| Delta-9-tetrahydrocannabinol (THC) | Moderate | Moderate | Partial Agonist |

| Delta-8-tetrahydrocannabinol | Moderate | Moderate | Partial Agonist |

Note: The predicted affinities are relative comparisons based on established structure-activity relationships.

Development of Predictive Models for Novel Cannabinoid Analogues

The development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. mdpi.compreprints.orgresearchgate.net These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For cannabinoids, QSAR models have been successfully developed to predict the CB1 receptor binding affinity and potential psychoactive effects of novel analogues. mdpi.comresearchgate.netchemrxiv.orgnih.gov

To develop a QSAR model for novel cannabinoid analogues like 3-Heptyl-delta(1)-tetrahydrocannabinol, a training set of cannabinoids with known receptor affinities is first compiled. A wide array of molecular descriptors for each compound in the training set is then calculated. These descriptors quantify various physicochemical properties, such as hydrophobicity (LogP), molecular weight, and electronic properties, as well as topological and 3D structural features.

Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS) regression, are then employed to identify the descriptors that are most highly correlated with biological activity. mdpi.comnih.gov The resulting QSAR equation can then be used to predict the receptor affinity of new compounds, such as 3-Heptyl-delta(1)-tetrahydrocannabinol, that were not included in the initial training set.

The general form of a QSAR equation is as follows:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where:

Biological Activity is the property to be predicted (e.g., pKi).

c0, c1, c2, ..., cn are the regression coefficients determined from the training set.

D1, D2, ..., Dn are the molecular descriptors.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. A reliable QSAR model can significantly accelerate the discovery of new cannabinoid-based therapeutics by prioritizing the synthesis and testing of compounds with the most promising predicted activity profiles.

Free Energy Calculations and Binding Thermodynamics

While molecular docking provides a static snapshot of ligand-receptor interactions, free energy calculations offer a more dynamic and quantitative prediction of binding affinity. Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding free energy of a series of ligands, providing a more accurate ranking of their potencies.

The binding of a ligand to a receptor is governed by the change in Gibbs free energy (ΔG), which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions:

ΔG = ΔH - TΔS

Studies on the binding thermodynamics of cannabinoids at CB1 and CB2 receptors have revealed distinct profiles for agonists and antagonists. nih.gov Agonist binding is typically found to be an entropy-driven process, characterized by a favorable change in entropy and a small or even unfavorable change in enthalpy. nih.gov This suggests that hydrophobic interactions and the release of ordered water molecules from the binding site play a significant role in the binding of agonists.

Conversely, antagonist binding is often enthalpy-driven, with a favorable change in enthalpy and a smaller contribution from entropy. nih.gov This indicates that specific hydrogen bonds and electrostatic interactions are more critical for the binding of antagonists.

The table below summarizes the expected thermodynamic profile for the binding of 3-Heptyl-delta(1)-tetrahydrocannabinol to the CB1 receptor, based on data from other cannabinoid agonists.

| Thermodynamic Parameter | Predicted Value/Sign for 3-Heptyl-delta(1)-tetrahydrocannabinol Binding |

| ΔG (Gibbs Free Energy) | Negative (spontaneous binding) |

| ΔH (Enthalpy) | Small positive or negative |

| ΔS (Entropy) | Large positive |

| Driving Force | Entropy-driven |

These computational and thermodynamic insights are invaluable for a deeper understanding of the molecular mechanisms underlying the activity of 3-Heptyl-delta(1)-tetrahydrocannabinol and for the rational design of future cannabinoid-based therapies.

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Analysis (NMR, IR, UV-Vis) for Structural Elucidation of Research Compounds

Spectroscopic techniques are indispensable for mapping the molecular architecture of compounds like 3-Heptyl-delta(1)-tetrahydrocannabinol. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-Heptyl-delta(1)-tetrahydrocannabinol, ¹H and ¹³C NMR analyses are critical for confirming its structure, which is homologous to the more common Δ⁹-THC but with a heptyl side chain instead of a pentyl one. wikipedia.orgnih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 3-Heptyl-delta(1)-tetrahydrocannabinol is expected to show characteristic absorption bands similar to other cannabinoids. researchgate.net Key expected peaks would include a broad O-H stretch from the phenolic hydroxyl group, C-H stretches from the aromatic, aliphatic, and olefinic moieties, C=C stretching from the aromatic ring, and C-O stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. Cannabinoids typically exhibit characteristic UV absorption maxima. For Δ⁹-THC, absorption maxima are observed around 210 nm, 220 nm, and 275-283 nm. researchgate.net It is anticipated that 3-Heptyl-delta(1)-tetrahydrocannabinol would have a very similar UV-Vis absorption profile, making this technique suitable for its detection and quantification in solutions.

Interactive Data Table: Expected Spectroscopic Data for 3-Heptyl-delta(1)-tetrahydrocannabinol

| Technique | Expected Features | Reference Compound (Δ⁹-THC) Data |

| ¹H NMR (CDCl₃) | Signals for aromatic, olefinic, aliphatic, and heptyl chain protons. | Aromatic protons ~6.1-6.3 ppm; Olefinic proton ~6.4 ppm. nih.govresearchgate.netresearchgate.net |

| ¹³C NMR (CDCl₃) | Signals corresponding to the 23 carbon atoms of the molecule. | Aromatic carbons ~110-158 ppm; Olefinic carbons ~124-135 ppm. nih.gov |

| IR Spectroscopy | Broad O-H stretch, C-H stretches, C=C aromatic stretch, C-O stretch. | O-H: ~3200-3600 cm⁻¹; C-H: ~2850-3050 cm⁻¹; C=C: ~1620-1640 cm⁻¹. researchgate.net |

| UV-Vis Spectroscopy | Absorption maxima characteristic of the cannabinoid chromophore. | λmax ~210 nm, ~280 nm in methanol (B129727). researchgate.net |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research

Chromatographic techniques are essential for separating 3-Heptyl-delta(1)-tetrahydrocannabinol from complex mixtures, such as plant extracts, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of cannabinoids, as it allows for the separation of compounds at room temperature, thus preventing the thermal degradation of native cannabinoid acids. nih.gov For 3-Heptyl-delta(1)-tetrahydrocannabinol, reversed-phase HPLC with a C18 column is typically employed. nih.govacs.org The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol and water, with additives like formic acid to improve peak shape. nih.gov

A study focused on the quantitative analysis of Δ⁹-THCP in various Cannabis sativa chemotypes utilized HPLC coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govacs.org This method provides high sensitivity and selectivity, allowing for the detection of trace amounts of the compound, which has been found to occur naturally in concentrations ranging from approximately 0.0023% to 0.0136% (w/w) in certain cannabis strains. nih.gov

Gas Chromatography (GC): GC is another powerful technique for cannabinoid analysis. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent separation and identification capabilities. A key consideration for GC analysis is that the high temperatures of the injector port cause decarboxylation of acidic cannabinoids. For 3-Heptyl-delta(1)-tetrahydrocannabinol, which is a neutral cannabinoid, this is not a concern. Derivatization is often performed to improve the chromatographic behavior of cannabinoids. nih.gov

Interactive Data Table: Chromatographic Parameters for Cannabinoid Analysis

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Typical Application |

| HPLC | Reversed-phase C18 | Acetonitrile/Water with Formic Acid | UV or MS/MS | Purity assessment, quantification in extracts. nih.govnih.govacs.org |

| GC | Capillary column (e.g., 5% phenyl-methylpolysiloxane) | Helium or Hydrogen | FID or MS | Purity assessment, metabolite analysis. nih.gov |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For 3-Heptyl-delta(1)-tetrahydrocannabinol (molecular formula: C₂₃H₃₄O₂, molecular weight: 342.5 g/mol ), MS is a critical tool for its unambiguous identification. nih.gov

When coupled with GC (GC-MS) or HPLC (LC-MS), mass spectrometry provides both separation and detailed structural information. In the mass spectrum of 3-Heptyl-delta(1)-tetrahydrocannabinol, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight.

The fragmentation pattern is particularly informative. In electron ionization (EI) mode, typically used with GC-MS, the molecule breaks apart in a predictable manner. For cannabinoids, a characteristic fragmentation is the retro-Diels-Alder (RDA) reaction, which leads to the loss of a portion of the terpene ring system. The fragmentation pattern for 3-Heptyl-delta(1)-tetrahydrocannabinol would be expected to be similar to that of Δ⁹-THC, with key fragments differing by the mass of the longer alkyl chain. The high-resolution mass spectrometry (HRMS) of Δ⁹-THCP has been used to confirm its elemental composition from its exact mass. nih.govresearchgate.netresearchgate.net

Interactive Data Table: Mass Spectrometry Data for 3-Heptyl-delta(1)-tetrahydrocannabinol

| Parameter | Value | Significance |

| Molecular Formula | C₂₃H₃₄O₂ | Defines the elemental composition. nih.gov |

| Molecular Weight | 342.5 g/mol | Confirms the mass of the molecule. nih.gov |

| Key Fragmentation Ions (Expected) | [M]⁺, [M-CH₃]⁺, RDA fragments | Provides structural fingerprint for identification. researchgate.netresearchgate.net |

| High-Resolution Mass | Measured to confirm elemental composition | Provides high accuracy mass measurement for unambiguous formula determination. nih.gov |

Contribution of 3 Heptyl Delta 1 Tetrahydrocannabinol Research to Endocannabinoid System Understanding

Insights into Cannabinoid Receptor Biology and Physiology from Synthetic Ligands

Research into synthetic cannabinoids has long established that the length of the alkyl side chain on the resorcinyl moiety is a critical determinant of a ligand's biological activity at cannabinoid receptors. nih.gov Synthetic analogs of Δ⁹-THC with side chains longer than the typical five-carbon pentyl chain have demonstrated significantly higher cannabimimetic properties. azmmjdr.comcarenabis.pl This principle was affirmed with the characterization of Δ⁹-THCP, which possesses a seven-carbon heptyl side chain. cannastoreams.grrecovered.org

The extended side chain of Δ⁹-THCP allows it to bind with exceptionally high affinity to both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). Current time information in Delhi, IN.nih.gov In vitro radioligand binding assays revealed that Δ⁹-THCP binds to the human CB1 receptor with an affinity approximately 33 times stronger than that of Δ⁹-THC. Current time information in Delhi, IN.recovered.org The binding affinity (Ki) of Δ⁹-THCP for the CB1 receptor was measured at 1.2 nM, a value remarkably similar to that of the potent synthetic full agonist CP55940 (Ki = 0.9 nM) and significantly lower than that of Δ⁹-THC (Ki = 40.7 nM). azmmjdr.comnih.govwikipedia.org This enhanced affinity suggests a more stable and effective interaction with the receptor.

In vivo pharmacological studies in mice, known as the cannabinoid tetrad test, further corroborated the high potency of Δ⁹-THCP. azmmjdr.comcarenabis.pl The compound induced classic cannabimimetic effects, including hypomotility, analgesia, catalepsy, and a reduction in rectal temperature, at doses lower than those required for Δ⁹-THC to produce the same effects. azmmjdr.comnih.govnih.gov These findings underscore the profound influence of the alkyl side chain length on the physiological responses mediated by cannabinoid receptors and highlight that Δ⁹-THCP acts as a potent agonist at CB1 receptors. crxmag.comnih.gov

| Compound | Binding Affinity (Ki) at Human CB1 Receptor (nM) |

|---|---|

| Δ⁹-THCP | 1.2 |

| Δ⁹-THC | 40.7 |

| CP55940 | 0.9 |

Elucidating Ligand-Bias and Functional Selectivity in Cannabinoid Receptor Signaling

The concept of functional selectivity, or biased agonism, describes the ability of different ligands to stabilize distinct receptor conformations, thereby preferentially activating specific downstream intracellular signaling pathways. nih.govmdpi.com For G protein-coupled receptors (GPCRs) like the CB1 receptor, agonists can show bias between activating G-protein-dependent pathways (which mediate the canonical effects) and β-arrestin pathways (involved in receptor desensitization and internalization). nih.govfrontiersin.org

Different cannabinoid ligands, such as the main psychoactive component of cannabis, Δ⁹-THC, and various synthetic cannabinoids, are known to exhibit distinct signaling profiles. nih.gov Studies have sought to determine if the varied physiological and toxicological outcomes of different cannabinoids can be explained by biased agonism. nih.gov For instance, some research has investigated whether the severe adverse effects associated with certain synthetic cannabinoid receptor agonists (SCRAs) stem from a bias toward a particular signaling cascade compared to the partial agonism of Δ⁹-THC. nih.govresearchgate.net

While Δ⁹-THCP is recognized as a highly potent and efficacious agonist, its specific profile regarding functional selectivity is an area requiring further investigation. crxmag.com Its affinity for the CB1 receptor is comparable to potent full agonists, which often carry an increased risk of adverse effects. crxmag.com However, current scientific literature has not yet fully characterized whether Δ⁹-THCP preferentially activates G-protein signaling over β-arrestin recruitment, or vice versa. Determining the specific signaling signature of Δ⁹-THCP is a critical next step in understanding its complete pharmacological profile and could help explain its potent effects beyond receptor affinity alone. crxmag.comrecovered.org

Development of 3-Heptyl-delta(1)-tetrahydrocannabinol as a Pharmacological Tool for Endocannabinoid System Research

The identification and synthesis of Δ⁹-THCP have furnished the scientific community with a powerful pharmacological tool for probing the endocannabinoid system. carenabis.plnih.gov Due to its extremely low concentrations in most cannabis varieties, the compound was synthesized in a laboratory to enable its initial pharmacological characterization. carenabis.plcrxmag.com

As a research tool, Δ⁹-THCP's high affinity and potency make it particularly valuable. crxmag.comnih.gov It can be used to elicit robust physiological responses at lower concentrations than Δ⁹-THC, facilitating the study of CB1 receptor-mediated pathways with greater precision. nih.gov The scientists who discovered the compound have suggested that Δ⁹-THCP should be included in the standard list of phytocannabinoids quantified in cannabis extracts to allow for a more accurate evaluation of their pharmacological effects. nih.gov Its availability as a synthetic standard allows researchers to investigate the endocannabinoid system with a potent agonist that is also naturally produced by the cannabis plant. carenabis.plrecovered.org

Future Directions and Open Questions in 3 Heptyl Delta 1 Tetrahydrocannabinol Research

Exploration of Novel Synthetic Routes and Scalable Production for Research Purposes

The availability of pure and well-characterized 3-Heptyl-delta(1)-tetrahydrocannabinol is fundamental for advancing research. Future efforts are anticipated to concentrate on the development of innovative and efficient synthetic methodologies. Current synthetic approaches for similar cannabinoids often involve the acid-catalyzed condensation of a substituted resorcinol (B1680541) with a suitable terpenoid, such as trans-para-menthadienol, to yield the desired tetrahydrocannabinol analogue. nih.gov A primary challenge in cannabinoid synthesis is controlling the stereochemistry, which is crucial as different stereoisomers can exhibit varied pharmacological activities. researchgate.net

The development of synthetic pathways that are not only efficient but also scalable is a significant priority. rsc.org Scalable production is essential to provide sufficient quantities of the compound for extensive preclinical and potentially clinical investigations. This includes exploring both asymmetric chemical and biocatalytic approaches to ensure the production of specific, enantiopure cannabinoids. researchgate.net The refinement of existing methods and the discovery of new catalytic systems will be instrumental in making 3-Heptyl-delta(1)-tetrahydrocannabinol more accessible to the scientific community. researchgate.netrsc.org

Table 1: Key Considerations in the Synthesis of 3-Heptyl-delta(1)-tetrahydrocannabinol

| Consideration | Description | Relevance to Research |

|---|---|---|

| Stereocontrol | The ability to selectively produce a specific stereoisomer of the molecule. | Different isomers can have distinct pharmacological effects, making stereocontrol vital for accurate studies. researchgate.net |

| Yield and Purity | The efficiency of the chemical reaction in producing the desired compound and the absence of impurities. | High yield and purity are necessary for reliable and reproducible experimental results. |

| Scalability | The capacity to increase the production volume of the compound without a significant loss in efficiency. | Ensures a consistent supply for comprehensive in vitro and in vivo research. rsc.org |

| Cost-Effectiveness | The economic feasibility of the synthetic route. | More affordable synthesis can accelerate research by making the compound more widely available. |

Further Characterization of Receptor Interactions Beyond Classical Cannabinoid Receptors

While the interaction of many cannabinoids with the classical cannabinoid receptors, CB1 and CB2, is well-documented, there is a growing body of evidence that their pharmacological effects may be mediated by other molecular targets. nih.gov Future research on 3-Heptyl-delta(1)-tetrahydrocannabinol should extend beyond these classical receptors to build a more comprehensive understanding of its mechanism of action.

Potential non-classical targets for cannabinoids include various G protein-coupled receptors (GPCRs), transient receptor potential (TRP) channels, and even opioid receptors. nih.gov For instance, some cannabinoids have been shown to interact with GPR55, a receptor implicated in various physiological processes. nih.gov Additionally, the TRPA1 channel, involved in pain perception, has been identified as a target for certain cannabinoids. nih.gov Investigating the affinity and activity of 3-Heptyl-delta(1)-tetrahydrocannabinol at these and other non-classical receptors could reveal novel therapeutic avenues and explain a broader range of its physiological effects. This exploration will likely involve a combination of in vitro binding assays and functional studies to determine the nature of these interactions.

Advanced Computational Modeling and Artificial Intelligence in Cannabinoid Drug Discovery

Table 2: Computational and AI Approaches in Cannabinoid Research

| Approach | Description | Application for 3-Heptyl-delta(1)-THC |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target receptor. nih.gov | Elucidating the binding mode at CB1, CB2, and non-classical receptors. |

| Molecular Dynamics | Simulates the movement of atoms and molecules over time to study conformational changes. nih.gov | Understanding the dynamic interactions between the compound and its receptor targets. |

| QSAR Analysis | Relates the chemical structure of a series of compounds to their biological activity. frontiersin.org | Predicting the activity of new derivatives based on structural modifications. |

Investigation of Stereoisomer-Specific Pharmacological Profiles

The three-dimensional arrangement of atoms in a molecule, known as stereoisomerism, can have a profound impact on its pharmacological properties. For cannabinoids, different stereoisomers can exhibit significantly different potencies and effects. nih.gov A critical area for future research is the detailed investigation of the stereoisomer-specific pharmacological profiles of 3-Heptyl-delta(1)-tetrahydrocannabinol.

Role in Mechanistic Preclinical Studies of Cannabinoid Biology

Synthetic cannabinoids like 3-Heptyl-delta(1)-tetrahydrocannabinol can serve as valuable pharmacological tools in preclinical studies to unravel the complexities of cannabinoid biology. By using a compound with a defined structure and receptor interaction profile, researchers can more precisely probe the roles of specific components of the endocannabinoid system in various physiological and pathological processes.

Preclinical studies in animal models can utilize 3-Heptyl-delta(1)-tetrahydrocannabinol to investigate its effects on conditions such as chronic pain, inflammation, and neurological disorders. nih.govnih.gov For example, its anti-inflammatory properties could be assessed in models of allergic contact dermatitis or inflammatory bowel disease. nih.gov Furthermore, metabolic studies, such as the identification of its metabolites in vivo, are crucial for understanding its biotransformation and duration of action. nih.gov Such mechanistic studies are not only important for evaluating the therapeutic potential of 3-Heptyl-delta(1)-tetrahydrocannabinol itself but also for contributing to a more fundamental understanding of the endocannabinoid system's role in health and disease.

Q & A

Q. How should researchers design toxicology studies to assess long-term effects of 3H-Δ1-THC exposure?

- Design :

- In vivo : 90-day subchronic toxicity in rodents (OECD 408), monitoring liver enzymes (ALT/AST), neurobehavioral endpoints, and histopathology.

- In vitro : Genotoxicity via Ames test (TA98 strain ± S9 metabolic activation) .

- Reporting : Adhere to ARRIVE 2.0 guidelines for transparency in animal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro